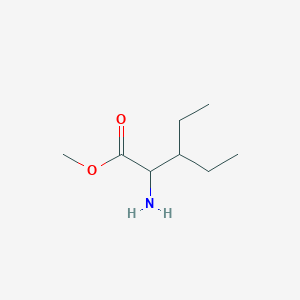

Methyl 2-amino-3-ethylpentanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-amino-3-ethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and an ester functional group

准备方法

合成路线及反应条件

2-氨基-3-乙基戊酸甲酯可以通过多种方法合成。一种常见的方法是在强酸催化剂(如硫酸)存在下,用甲醇酯化2-氨基-3-乙基戊酸。反应通常在回流条件下进行,以确保完全转化。

工业生产方法

在工业生产中,2-氨基-3-乙基戊酸甲酯的生产可能涉及连续流动工艺,以提高效率和产率。使用自动化系统和优化反应条件(如温度控制和催化剂循环)可以进一步提高合成的可扩展性。

化学反应分析

反应类型

2-氨基-3-乙基戊酸甲酯会发生各种化学反应,包括:

氧化: 氨基可以被氧化形成相应的硝基或亚氨基衍生物。

还原: 酯基可以使用如氢化铝锂等还原剂还原为醇。

取代: 氨基可以参与亲核取代反应,形成酰胺或其他衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 氢化铝锂或硼氢化钠经常使用。

取代: 酰氯或酸酐等试剂用于酰胺形成。

主要生成物

氧化: 硝基或亚氨基衍生物。

还原: 醇衍生物。

取代: 酰胺和其他取代产物。

科学研究应用

2-氨基-3-乙基戊酸甲酯在科学研究中具有多种应用:

化学: 用作有机合成中的构建单元,以及各种化学反应中的试剂。

生物学: 研究其在代谢途径和酶相互作用中的潜在作用。

医药: 研究其潜在的治疗效果,以及作为药物开发的前体。

工业: 用于生产特种化学品和材料。

作用机制

2-氨基-3-乙基戊酸甲酯的作用机制与其与特定分子靶标(如酶或受体)的相互作用有关。氨基可以形成氢键或离子相互作用,影响化合物的结合亲和力和活性。酯基可能发生水解,释放出活性氨基酸衍生物,然后可以参与各种生化途径。

相似化合物的比较

类似化合物

- 2-氨基-3-甲基戊酸甲酯

- 3-氨基-4-甲基戊酸乙酯盐酸盐

- 2-氨基-3-甲基戊酸

独特性

2-氨基-3-乙基戊酸甲酯由于其特定的结构特征,如第三位上的乙基,使其与类似化合物相比具有不同的反应性和相互作用。这种独特性使其在研究和工业中具有针对性的应用价值。

生物活性

Methyl 2-amino-3-ethylpentanoate (MEEP) is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of MEEP, focusing on its effects on cellular functions, mechanisms of action, and relevant research findings.

MEEP has the following chemical characteristics:

| Property | Description |

|---|---|

| CAS Number | 872607-79-9 |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.7 g/mol |

| Purity | ≥95% |

The compound features an ethyl group at the 3-position, which influences its reactivity and biological interactions compared to similar compounds.

The biological activity of MEEP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that MEEP can modulate the activity of certain enzymes, potentially impacting processes such as cell growth, differentiation, and apoptosis. The exact molecular pathways affected by MEEP are still under investigation, but it appears to influence signaling cascades related to cell survival and proliferation.

Cell Function and Signaling Pathways

MEEP has been studied for its effects on cell function, particularly in the context of neuroprotection and anti-inflammatory responses. For instance, research indicates that MEEP may protect neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases. In vitro studies have shown that MEEP can enhance cell viability in models subjected to oxidative damage .

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective properties of various compounds, MEEP demonstrated significant protective effects on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by rotenone and oligomycin. The compound was found to enhance cell survival rates significantly compared to untreated controls .

- Anti-inflammatory Activity : Another investigation highlighted MEEP's ability to reduce inflammatory markers in cultured cells. The compound was shown to inhibit the expression of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory conditions.

Research Findings

Recent studies have explored the pharmacological potential of MEEP through various experimental approaches:

- In Vitro Assays : A series of assays were conducted to evaluate the cytotoxicity and protective effects of MEEP on different cell lines. The results indicated that MEEP has a favorable safety profile with minimal cytotoxicity at therapeutic concentrations .

- Chemical Synthesis : MEEP serves as a valuable intermediate in organic synthesis, facilitating the development of novel derivatives with enhanced biological activities. Its structure allows for modifications that can lead to compounds with improved efficacy against specific biological targets .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MEEP's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 3-ethylnorvalinate hydrochloride | Amino acid derivative | Moderate neuroprotective effects |

| Methyl 2-amino-3-methylpentanoate | Amino acid derivative | Limited anti-inflammatory properties |

| This compound | Amino acid derivative | Significant neuroprotective & anti-inflammatory effects |

MEEP's ethyl group provides distinct steric and electronic effects that may enhance its interaction with biological targets compared to other derivatives.

属性

IUPAC Name |

methyl 2-amino-3-ethylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-6(5-2)7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIIVUQDQKWIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。